REACTION_SMILES
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[CH3:17][N:18]([CH:19]1[CH2:20][c:21]2[cH:22][c:23]([N+:32](=[O:33])[O-:34])[c:24]([NH:28][C:29](=[O:30])[CH3:31])[cH:25][c:26]2[CH2:27]1)[CH3:35].[CH3:1][N:2]([CH3:3])[CH:4]1[CH2:5][c:6]2[c:7]([cH:8][cH:9][c:10]([NH:11][C:12](=[O:13])[CH3:14])[cH:15]2)[CH2:16]1.[CH3:36][N:37]([CH3:38])[CH:39]1[CH2:40][c:41]2[c:42]([cH:43][cH:44][c:45]([NH:46][C:47](=[O:48])[CH3:49])[c:50]2[N+:51]([O-:52])=[O:53])[CH2:54]1.[CH3:55][C:56](=[O:57])[NH2:58].[CH3:66][CH2:67][OH:68].[F:59][C:60]([F:61])([F:62])[C:63]([OH:64])=[O:65]>>[CH3:17][N:18]([CH:19]1[CH2:20][c:21]2[cH:22][c:23]([N+:32](=[O:33])[O-:34])[c:24]([NH2:28])[cH:25][c:26]2[CH2:27]1)[CH3:35]
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Name
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CC(=O)Nc1cc2c(cc1[N+](=O)[O-])CC(N(C)C)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc2c(cc1[N+](=O)[O-])CC(N(C)C)C2
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Name
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CC(=O)Nc1ccc2c(c1)CC(N(C)C)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2c(c1)CC(N(C)C)C2
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Name
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CC(=O)Nc1ccc2c(c1[N+](=O)[O-])CC(N(C)C)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2c(c1[N+](=O)[O-])CC(N(C)C)C2
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CN(C)C1Cc2cc(N)c([N+](=O)[O-])cc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |